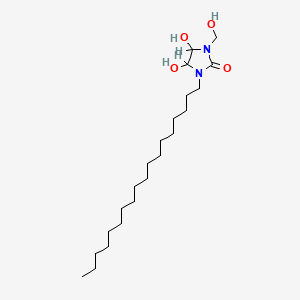

2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl-

Description

2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is a complex organic compound belonging to the class of imidazolidinones This compound features a 2-imidazolidinone core with hydroxyl groups and a hydroxymethyl group attached to the nitrogen atom, as well as an octadecyl chain

Properties

CAS No. |

49686-00-2 |

|---|---|

Molecular Formula |

C22H44N2O4 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

4,5-dihydroxy-1-(hydroxymethyl)-3-octadecylimidazolidin-2-one |

InChI |

InChI=1S/C22H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(26)21(27)24(19-25)22(23)28/h20-21,25-27H,2-19H2,1H3 |

InChI Key |

ZYXBWVMDAHODGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CO)O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- typically involves multiple steps, starting with the formation of the imidazolidinone ring. One common approach is the reaction of an appropriate diamine with a diester or diacid chloride to form the imidazolidinone core. Subsequent functionalization introduces the hydroxyl and hydroxymethyl groups, followed by the attachment of the octadecyl chain through esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional hydroxyl groups.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of dihydroxy derivatives.

Reduction: Conversion to hydroxylamine derivatives.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, such as antimicrobial properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one

N,N'-Dimethylol-4,5-dihydroxyethyleneurea (DMDHEU)

Uniqueness: 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is unique due to its long octadecyl chain, which imparts different physical and chemical properties compared to similar compounds without such a chain

Q & A

Q. What are the recommended synthetic routes for 2-imidazolidinone derivatives with complex substitution patterns like 3-octadecyl groups?

Synthesis of such derivatives often involves multi-step strategies. A common approach includes:

- Core imidazolidinone formation : Utilize urea or thiourea derivatives cyclized with aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid) .

- Substitution introduction : For the 3-octadecyl group, alkylation reactions using long-chain alkyl halides (e.g., octadecyl bromide) in the presence of a base (e.g., K₂CO₃) can be employed. Palladium-catalyzed cross-coupling reactions may also enable selective functionalization .

- Hydroxymethyl and dihydroxy groups : These can be introduced via Mannich reactions or formaldehyde condensation under controlled pH conditions .

Q. How can the structure of this compound be rigorously characterized?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing between 4,5-dihydroxy and hydroxymethyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the long-chain octadecyl group .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks, though crystallization may be challenging due to the hydrophobic octadecyl chain .

Q. What are the stability considerations for this compound under experimental conditions?

- pH sensitivity : The dihydroxy groups may undergo oxidation or degradation under strongly acidic/basic conditions. Stability testing via HPLC or TLC under varying pH (e.g., pH 3–9) is recommended .

- Thermal stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures, particularly relevant for reactions requiring elevated temperatures .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve efficiency in cross-coupling steps for introducing the octadecyl group .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the hydrophobic octadecyl chain during alkylation .

- Purification strategies : Reverse-phase chromatography or recrystallization from ethanol/water mixtures can isolate the pure product .

Q. What contradictions exist in reported biological activities of structurally similar imidazolidinones, and how can they be resolved?

- Antimicrobial activity discrepancies : Some studies report strong activity against Gram-positive bacteria (e.g., S. aureus), while others show limited efficacy. These differences may arise from variations in:

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake or molecular docking to predict target binding .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with antimicrobial or anticancer activity using datasets from similar imidazolidinones .

- Molecular dynamics simulations : Study interactions between the octadecyl chain and lipid bilayers to optimize membrane permeability .

Q. What are the challenges in analyzing environmental degradation products of this compound?

- Degradation pathways : Hydroxymethyl and dihydroxy groups may oxidize to carboxylic acids under UV light or microbial action. Use LC-MS/MS to identify intermediates .

- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna assays, noting potential bioaccumulation risks from the octadecyl chain .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.